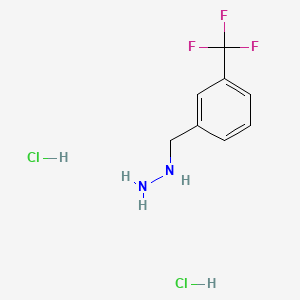

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

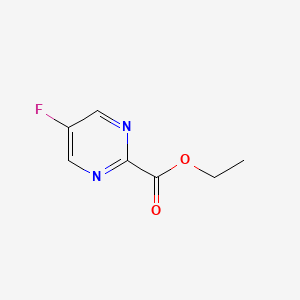

The molecular formula of “(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is C8H11Cl2F3N2. The InChI code is 1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H . For a visual representation of the molecular structure, it would be best to refer to a reliable chemical database or resource.Physical And Chemical Properties Analysis

The molecular weight of “(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is 263.09 . It is a solid at room temperature . For more detailed physical and chemical properties, it would be best to refer to the material safety data sheet (MSDS) provided by the supplier or manufacturer.Aplicaciones Científicas De Investigación

Reactions with Diaminoguanidine Nitrate : Benzil reacts with diaminoguanidine nitrate to yield a nitrate salt of benzil mono[(aminoamidino)hydrazone]. This hydrazone is unstable and cyclises to form 5,6-diphenyl-3-hydrazino-1,2,4-triazine. This compound further reacts to form various derivatives, such as 6,7-diphenyltetrazolo-[1,5-b]-as-triazine and 6,7-diphenyltriazolo[4,3-b]-as-triazine, which are significant in chemical transformations (Stevens, 1972).

Synthesis of Fluorinated Z-Oximes and 1,2,4-Triazines : The reaction of certain fluorinated compounds with hydrazine leads to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones. This synthesis method is noted for its high yield and mild experimental conditions, showcasing the utility of hydrazine in fluorine chemistry (Buscemi et al., 2005).

Antitumor Evaluation of Hydrazone Derivatives : Hydrazide-hydrazone derivatives have been synthesized and evaluated for their antitumor activities. Some derivatives showed significant inhibitory effects on various cancer cell lines, suggesting their potential in the development of anti-cancer agents (Wardakhan & Samir, 2012).

Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles : A metal-free synthesis method using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate has been developed for creating 3-trifluoromethyl-1,2,4-triazoles. This method is significant for its broad substrate scope, high efficiency, and scalability, important in pharmaceutical chemistry (Wang et al., 2022).

Regioselective Synthesis of Trifluoromethylated Pyrazoles : A study on the reaction of trifluoroacetylated acetylenes and aryl (alkyl) hydrazines has led to the regioselective synthesis of trifluoromethylated pyrazoles. The reaction's regioselectivity was found to depend on the nature of the solvent, offering insights into the synthesis of drugs like Celebrex and SC-560 (Muzalevskiy et al., 2017).

Synthesis and Biological Activity of Hydrazine Derivatives : Hydrazine and hydrazide derivatives of benzo-γ-pyrones with fluorine substituents have been synthesized and tested for their antimicrobial activity and cell proliferation influence. This highlights the role of hydrazine derivatives in medicinal chemistry (Słomiak et al., 2018).

Propiedades

IUPAC Name |

[3-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKYOOXHNAWDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)

![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)

![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)

![Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B567608.png)